Bis(4-bromophenyl)(dihexyl)silane
Description
Crystallographic Analysis and Bonding Configuration
While direct single-crystal X-ray diffraction data for bis(4-bromophenyl)(dihexyl)silane remains unavailable, structural inferences can be drawn from analogous brominated silanes and related aromatic systems. The molecule features a central silicon atom tetrahedrally coordinated to two 4-bromophenyl groups and two hexyl chains, as evidenced by its SMILES notation (CCCCCCSi(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br) .
Key bonding parameters for similar silanes include:
- Si–C bond lengths : 1.87–1.91 Å in bis(4-bromophenyl)diphenylsilane
- C–Br bond lengths : 1.89–1.92 Å in (4-bromophenyl)trimethylsilane
- Dihedral angles : 51.56° between aryl rings in bis-chalcone analogs
The steric bulk of dihexyl chains likely induces non-planar geometry, contrasting with the more rigid diphenylsilane derivatives. Computational models (PubChem 3D conformers) suggest significant torsional flexibility at the Si–Caryl bonds, enabling adaptive molecular configurations .
Electronic Effects of Bromophenyl Substituents on Silane Core
The electron-withdrawing bromine substituents profoundly influence the silane's electronic structure:
Inductive Effects :
Resonance Interactions :
Steric and Electronic Tradeoffs :
- Comparative analysis with bis(4-bromophenyl)diphenylsilane (CID 297512) shows:
| Property | Diphenyl Derivative | Dihexyl Derivative |
|---|---|---|
| Molar Volume (cm³/mol) | 382.7 | 518.2 |
| LogP | 6.81 | 8.93 |
| Polar Surface Area (Ų) | 0 | 0 |
The extended alkyl chains in the dihexyl analog enhance hydrophobicity while maintaining similar electronic characteristics to diphenyl counterparts .
Conformational Dynamics of Dihexyl Chains in Solution Phase
Solution-phase NMR studies of related silanes reveal:
Chain Flexibility :
Solvent-Dependent Behavior :
Dynamic Light Scattering Data :
The conformational flexibility of hexyl chains facilitates molecular self-assembly while maintaining sufficient mobility for solution-processable applications.
Properties
CAS No. |
686326-06-7 |
|---|---|
Molecular Formula |
C24H34Br2Si |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
bis(4-bromophenyl)-dihexylsilane |
InChI |
InChI=1S/C24H34Br2Si/c1-3-5-7-9-19-27(20-10-8-6-4-2,23-15-11-21(25)12-16-23)24-17-13-22(26)14-18-24/h11-18H,3-10,19-20H2,1-2H3 |
InChI Key |
KFJLISCACANQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)(dihexyl)silane typically involves the reaction of 4-bromophenylmagnesium bromide with dihexylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2C6H4BrMgBr+SiCl2(C6H13)2→Si(C6H4Br)2(C6H13)2+2MgCl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl)(dihexyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 4-bromophenyl groups can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form the corresponding silane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) can be used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylsilanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include the corresponding silane.
Scientific Research Applications
Chemistry
Bis(4-bromophenyl)(dihexyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in cross-coupling reactions to form carbon-silicon bonds, which are valuable in organic synthesis.
Biology and Medicine
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their interactions and functions
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as silicone-based polymers and resins. These materials have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Bis(4-bromophenyl)(dihexyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a Lewis acid, facilitating various chemical reactions. The bromine atoms in the 4-bromophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Structural Analogs
The table below compares Bis(4-bromophenyl)(dihexyl)silane with structurally related silanes:
Key Observations :
- Substituent Effects : Longer alkyl chains (e.g., dihexyl) increase solubility in organic solvents compared to methyl or phenyl groups .
- Reactivity : Bromine atoms at the para position (vs. meta) enhance regioselectivity in cross-coupling reactions .
- Spectroscopy : ²⁹Si NMR chemical shifts vary with substituent bulkiness. For example, tris(4-bromophenyl)(methyl)silane exhibits δ = -4.30 ppm, whereas compounds with bulkier groups (e.g., dihexyl) may show upfield shifts due to increased electron donation .
Thermal and Mechanical Properties
¹ CNC = Cellulose nanocrystal; ² Silica composites use phenylsilanes. Insights:
- Crosslinking : High silane content in composites can reduce crosslinking density due to self-condensation, favoring lower loadings (~1–5 wt%) .
Reactivity in Coupling Reactions
- McMurry Coupling : this compound is stable under low-valent titanium conditions, similar to other alkyl/vinyl silanes, enabling its use in olefin synthesis without side reactions .
- Heck Coupling : Bromophenyl silanes undergo efficient coupling with vinylpyridine, yielding ligands for metal-organic frameworks (MOFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
